Glycine, L-isoleucylglycyl-
Overview
Description
Glycine, also known as 2-Aminoacetic acid, is the simplest and major amino acid in humans. It is mainly generated in the liver and kidney and is used to produce collagen, creatine, glucose, and purine . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .
Synthesis Analysis
Glycine can be synthesized from serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . Approximately 2.5 g of glycine/day is produced from serine, probably making it the major contributor to in vivo glycine synthesis .Molecular Structure Analysis
Glycine has a chemical formula C2H5NO2. It is the smallest of all the amino acids and consists of a side chain along with a hydrogen molecule . It is chemically neutral and metabolically inert .Chemical Reactions Analysis
Glycine cleaves into CO2 and NH3, yielding reducing power (NADH) and a one-carbon (C1) unit bound to tetra-hydrofolate (THF) . It plays central roles in C1 metabolism .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Scientific Research Applications
1. Metabolic and Health Benefits
Glycine has demonstrated significant effects on metabolic health. A study by Chen et al. (2018) found that glycine supplementation enhances the expression of anti-inflammatory adipocytokines in adipocytes without affecting adipogenesis and lipolysis. This suggests potential anti-obesity and anti-diabetic benefits.
2. Immunomodulatory and Cytoprotective Actions
Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects, as reported by Zhong et al. (2003). It protects against various injuries and diseases by suppressing the activation of transcription factors and the formation of free radicals and inflammatory cytokines.
3. Plant Growth and Development
Glycine and its derivatives like Glycylglycine influence the growth and development of plants, such as tobacco, by affecting cell differentiation and gene expression, according to research by Fedoreyeva et al. (2018). They act as potential plant growth regulators.
4. Environmental Conditions for Chemical Evolution
The study of glycine's dimerization under various pH and temperature conditions, as explored by Sakata et al. (2010), provides insight into favorable environmental conditions for the chemical evolution of life.
5. Role in Osmoprotection
Glycine is integral to the synthesis of osmoprotectants like betaine in response to abiotic stresses, as indicated in the work by Waditee et al. (2003). This finding has implications for understanding stress responses in organisms.
6. Influence on Blood Pressure
Research by Hafidi et al. (2006) suggests that glycine can reduce high blood pressure in rat models, potentially due to its role in reducing free radicals and increasing nitric oxide availability.
Mechanism of Action
Future Directions
properties
CAS RN |
68293-03-8 |
---|---|
Product Name |
Glycine, L-isoleucylglycyl- |
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-3-6(2)9(11)10(17)13-4-7(14)12-5-8(15)16/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t6-,9-/m0/s1 |
InChI Key |
CDGLBYSAZFIIJO-RCOVLWMOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N |
sequence |
IGG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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